molecular formula C14H29NaO4S B094223 Sotradecol CAS No. 139-88-8

Sotradecol

Cat. No. B094223
Key on ui cas rn: 139-88-8
M. Wt: 316.43 g/mol
InChI Key: UPUIQOIQVMNQAP-UHFFFAOYSA-M
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Patent
US04525496

Procedure details

A water-in-oil emulsion of an acrylamide/acrylic acid copolymer is prepared by dissolving 125 g of acrylamide and 54 g of acrylic acid in 100 g of water. The pH of the resulting aqueous solution is adjusted to 6.5 by the addition of a 50 percent aqueous solution of NaOH. To this solution is added 0.04 g of the pentasodium salt of diethylenetriaminepentaacetic acid and 2 g of a polyethylene glycol ether of a secondary alcohol sold by Union Carbide under the trade name Tergitol 15-S-9. The total weight of this aqueous phase is adjusted to 490 g by the addition of water. This aqueous phase is then dispersed in an oil phase which contains 182 g of liquid hydrocarbon, 4 g of isopropanolamide of oleic acid and 4 g of sorbitan monooleate. The resulting emulsion is placed into a liter glass resin kettle equipped with a stirrer, a nitrogen sparger, a thermometer, a water bath and gas exit. The kettle containing the emulsion is sparged with nitrogen for about 1 hour to remove oxygen. The emulsion is then subjected to polymerization conditions as described in U.S. Pat. No. 3,284,393 to form a water-in-oil emulsion of acrylamide/acrylic acid copolymer. After polymerization, 90 g of an aqueous solution of 16 g of Na2CO3 is added to the water-in-oil emulsion. To this emulsion is then added 7 g of Tergitol 15-S-9 (inverting surfactant) with stirring. The resulting emulsion is then tested for invertibility by the following procedure.
[Compound]
Name
liquid
Quantity
182 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
125 g
Type
reactant
Reaction Step Nine
Quantity
54 g
Type
reactant
Reaction Step Nine
Name
Quantity
100 g
Type
solvent
Reaction Step Nine
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
pentasodium
Quantity
0.04 g
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
polyethylene glycol ether
Quantity
2 g
Type
reactant
Reaction Step Eleven
[Compound]
Name
secondary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Tergitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].[OH-].[Na+].C(N(CC(O)=O)CCN(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.CCCCC(CCC(OS([O-])(=O)=O)CC(C)C)CC.[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O>O>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8] |f:2.3,5.6,10.11|

Inputs

Step One
Name
liquid
Quantity
182 g
Type
reactant
Smiles
Step Two
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Five
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
125 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
54 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Ten
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eleven
Name
pentasodium
Quantity
0.04 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Name
polyethylene glycol ether
Quantity
2 g
Type
reactant
Smiles
Name
secondary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Tergitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This aqueous phase is then dispersed in an oil phase which
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
ADDITION
Type
ADDITION
Details
The kettle containing the emulsion
CUSTOM
Type
CUSTOM
Details
is sparged with nitrogen for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to remove oxygen
CUSTOM
Type
CUSTOM
Details
The emulsion is then subjected to polymerization conditions

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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